molecular formula C13H9ClO3 B8648990 6-(Chlorocarbonyl)naphthalen-2-yl acetate CAS No. 121714-82-7

6-(Chlorocarbonyl)naphthalen-2-yl acetate

Cat. No.: B8648990
CAS No.: 121714-82-7
M. Wt: 248.66 g/mol
InChI Key: GQAXSRIBRIMFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Chlorocarbonyl)naphthalen-2-yl acetate is a useful research compound. Its molecular formula is C13H9ClO3 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

121714-82-7

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

(6-carbonochloridoylnaphthalen-2-yl) acetate

InChI

InChI=1S/C13H9ClO3/c1-8(15)17-12-5-4-9-6-11(13(14)16)3-2-10(9)7-12/h2-7H,1H3

InChI Key

GQAXSRIBRIMFIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Then, in a 200 ml-reaction vessel, 17.1 g (7.43×10-2M) of 6-acetoxy-2-naphthoic acid and 85 ml of dry benzene were placed. To the mixture, 15.9 g (6.91×10-2M) of phosphorus pentachloride was added in 30 minutes at room temperature, followed by stirring for 4 hours at 60° C. After cooling, the solvent of the reaction mixture was distilled off to provide oily 6-acetoxy-2-naphthoyl chloride.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 0.25 L, 3-necked roundbottom flask, fitted with a magnetic stirbar, addition funnel, and reflux condenser were added 6-acetoxy-2-naphthoic acid (30.0 g, 130 mmol), THF (135 mL) and dimethylformamide (approx. 20 drops). Thionyl chloride (18.6 g, 156 mmol) was added slowly dropwise to the reaction mixture over 15 minutes. The reaction mixture was heated to reflux for 2.5 hours under nitrogen and allowed to cool to room temperature overnight.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1 g (0.1 mole) of 2-acetoxy-6-naphthoic acid, 0.1 g of N,N-dimethylformamide and 185 g of tetrahydrofuran were fed into. 300 ml-glass container. To this mixture, 23.9 g of thionyl chloride was added dropwise at room temperature under stirring. Then, the reaction was heated to 50° C. and kept at this temperature for 30 minutes. From the resulting mixture, tetrahydrofuran and the excess thionyl chloride were distilled out using a rotary evaporator to give 24.9 g (0.1 mole) of 2-acetoxy-6-naphthoic acid chloride.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Quantity
185 g
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2.0 ml of thionyl chloride and a drop of N,N-dimethylformamide were added to 1.45 g (6.30 mM) of 6-acetoxy-2-naphthoic acid, followed by refluxing for 30 minutes under stirring. Excessive thionyl chloride was distilled off from the above mixture under reduced pressure to obtain 6-acetoxy-2-naphthoyl chloride. ##STR32##
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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